3-Chlorohex-3-en-2-one
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Overview
Description
3-Chlorohex-3-en-2-one is an organic compound with the molecular formula C6H9ClO It is characterized by the presence of a chlorine atom attached to the third carbon of a hexene chain, which also contains a ketone group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorohex-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of hex-3-en-2-one using trichloroisocyanuric acid (TCCA) as a chlorinating agent. The reaction typically occurs in the presence of a solvent such as dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, a continuous-flow Knoevenagel reaction employing polymer-supported dimethylamine catalyst can be used to obtain intermediates, which are then chlorinated using TCCA .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorohex-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hex-3-en-2-one.
Addition Reactions: The compound can react with hydrogen chloride to form 3,3-dichlorohexane.
Common Reagents and Conditions:
Hydrogen Chloride: Used in addition reactions to form dichlorinated products.
Nucleophiles: Such as hydroxide ions, used in substitution reactions.
Major Products:
3,3-Dichlorohexane: Formed from the addition of hydrogen chloride.
Hex-3-en-2-one: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-Chlorohex-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-chlorohex-3-en-2-one involves its reactive functional groups. The chlorine atom and the ketone group can participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Hex-3-en-2-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromohex-3-en-2-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
Properties
CAS No. |
108957-54-6 |
---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
3-chlorohex-3-en-2-one |
InChI |
InChI=1S/C6H9ClO/c1-3-4-6(7)5(2)8/h4H,3H2,1-2H3 |
InChI Key |
SVUJNTYKTLXRKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C(=O)C)Cl |
Origin of Product |
United States |
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